4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)-

Description

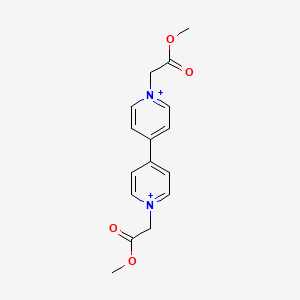

4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- (hereafter referred to by its systematic name) is a disubstituted viologen derivative. Viologens, or 4,4'-bipyridinium salts, are redox-active compounds characterized by two pyridinium rings connected at the 4,4'-positions. This compound features 2-methoxy-2-oxoethyl substituents at both N-positions, which impart distinct electronic and steric properties.

Structure

3D Structure

Properties

CAS No. |

682738-62-1 |

|---|---|

Molecular Formula |

C16H18N2O4+2 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate |

InChI |

InChI=1S/C16H18N2O4/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2/h3-10H,11-12H2,1-2H3/q+2 |

InChI Key |

XDKWJCQDXLDENV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

Reagents :

- 4,4'-Bipyridine (base)

- 2-Bromoethyl methyl ether (alkylating agent)

- Polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

- Base (e.g., cesium carbonate (Cs2CO3))

Procedure :

Advantages :

- Scalable for large-scale production.

- High yield due to efficient SN2 kinetics.

Use of Chloroacetic Anhydride in Toluene

This method employs chloroacetic anhydride as a bifunctional reagent to introduce the 2-methoxy-2-oxoethyl group. The reaction leverages acetic anhydride as a methanol scavenger to drive the reaction to completion.

Key Steps and Conditions

Reagents :

- 4,4'-Bipyridine

- Chloroacetic anhydride

- Toluene (solvent)

- Acetic anhydride (scavenger)

Procedure :

Advantages :

- Avoids halogenated byproducts.

- Suitable for high-temperature reactions.

Template-Directed Synthesis

This approach involves self-assembly of 4,4'-bipyridinium salts around a template, such as a fluorinated benzene derivative, to guide the formation of the bis-alkylated structure.

Key Steps and Conditions

Reagents :

- 4,4'-Bipyridine

- 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (template)

- Polar solvent (e.g., acetonitrile)

Procedure :

Advantages :

- Enables precise control over product geometry.

- Useful for creating supramolecular architectures.

Dimerization via LDA-Mediated Coupling

This method exploits the use of lithium diisopropylamide (LDA) to deprotonate and dimerize halopyridines, forming the bipyridinium core. Subsequent alkylation introduces the 2-methoxy-2-oxoethyl groups.

Key Steps and Conditions

Reagents :

- 2-Chloro-5-bromopyridine (starting material)

- LDA (base)

- DMF (solvent)

Procedure :

Advantages :

- Versatile for polyhalogenated derivatives.

- Moderate to good yields (40–70%).

Comparative Analysis of Methods

Purification and Characterization

- Chromatography :

- Crystallization :

- Spectroscopy :

Challenges and Optimization

- Side Reactions : Competing monoalkylation and byproduct formation (e.g., pyridone derivatives) require excess alkylating agent.

- Solvent Choice : DMF enhances reaction efficiency but may require careful distillation to remove impurities.

- Scalability : Toluene-based methods are more environmentally friendly and scalable for industrial use.

Applications and Derivatives

The 1,1'-bis(2-methoxy-2-oxoethyl)-4,4'-bipyridinium scaffold serves as a precursor for:

Chemical Reactions Analysis

4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts that facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 4,4'-bipyridinium compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and yeasts. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic processes. For instance, certain derivatives with electron-donating groups have shown enhanced activity against various microorganisms.

Case Study: Antimicrobial Efficacy

A study demonstrated the effectiveness of a specific derivative of 4,4'-bipyridinium against Staphylococcus aureus and Candida albicans. The compound was found to penetrate bacterial membranes effectively, leading to cell lysis and death. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Medicinal Chemistry

Potential Drug Development

The structural features of 4,4'-bipyridinium make it a candidate for drug development. Its ability to interact with biological membranes suggests applications in designing new antimicrobial agents or drug delivery systems. The quaternary ammonium group can enhance binding affinity to negatively charged bacterial membranes, improving therapeutic efficacy.

Case Study: Drug Delivery Systems

Research has explored the use of 4,4'-bipyridinium derivatives in drug delivery systems aimed at targeting specific tissues or cells. By modifying the substituents on the bipyridinium core, researchers have developed compounds that can selectively deliver drugs to cancer cells while minimizing side effects on healthy tissues.

Synthesis and Modification

The synthesis of 4,4'-bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- typically involves nucleophilic substitution reactions due to the presence of the quaternary nitrogen atom. Various synthetic routes allow for the modification of substituents to enhance biological activity or alter solubility characteristics.

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria and yeasts; disrupts cell membranes. | Efficacy against Staphylococcus aureus and Candida albicans demonstrated. |

| Drug Development | Potential for creating new antimicrobial agents or targeted drug delivery systems. | Development of selective compounds for cancer treatment. |

| Synthesis | Involves nucleophilic substitution; allows for modification to enhance properties. | Various synthetic routes explored for optimizing biological activity. |

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include electron transfer chains in both chemical and biological systems .

Comparison with Similar Compounds

Key Attributes :

- Synthesis : Synthesized via the "salt method," where 4,4'-bipyridinium salts are chemically converted into disubstituted ylides in basic media. Anhydrous K₂CO₃ in dry acetonitrile is commonly used for deprotonation .

- Applications : Functions as a molecular tweezer, forming sandwich-type complexes with planar π-electron guests for host-guest chemistry .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally analogous viologens:

Redox and Electronic Properties

- For example, methyl viologen exhibits E⁰ = -0.45 V, while sulfonated derivatives (e.g., PSV) show more positive potentials due to enhanced solubility and charge delocalization . Alkyl-substituted viologens (e.g., OV, DeV) exhibit tunable redox potentials based on chain length, with longer chains reducing aggregation and improving electrochromic stability .

π-π Interactions :

- The target compound’s ester substituents enable stronger π-π stacking with aromatic guests compared to alkyl or benzyl viologens, making it superior for host-guest applications .

- Bridged viologens (e.g., 1,1'-[1,4-phenylenebis(methylene)]bis-4,4'-bipyridinium) exhibit extended π-systems, enhancing their use in coordination polymers .

Solubility and Stability

- Water Solubility: Sulfonated (PSV) and carboxylated (PCV) derivatives exhibit high aqueous solubility (>1 mM in PBS), critical for biological and photocatalytic applications .

Thermal Stability :

Research Findings and Challenges

Synthetic Challenges :

- Performance Trade-offs: While sulfonated viologens excel in aqueous systems, their redox potentials are less tunable than alkyl or aromatic variants . The target compound’s ester groups balance π-π interaction strength and solubility but limit electrochemical stability under repeated cycling.

Biological Activity

The compound 4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- is a quaternary ammonium salt with potential biological activities. Its structure, characterized by two pyridinium rings connected by a bis(2-methoxy-2-oxoethyl) linker, suggests various applications in medicinal chemistry, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity based on recent studies.

The molecular formula of 4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)- is with a CAS number of 682738-62-1. The compound exists as a chloride salt in some formulations, enhancing its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various bipyridinium derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different microbial strains:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4,4'-Bipyridinium derivative | 0.25 - 0.5 | Candida parapsilosis |

| Control (Fluconazole) | 0.03 | Candida spp. |

| Other derivatives | Varies | Staphylococcus aureus |

The compound exhibited significant activity against Candida parapsilosis, with MIC values ranging from 0.25 to 0.5 µg/mL, indicating its potential as an antifungal agent .

Cholinesterase Inhibition

Cholinesterase inhibition is another area where bipyridinium compounds have shown promise. Using the Ellman’s assay method, several derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

| Compound | AChE Inhibition (%) at 750 µg/mL | BuChE Inhibition (%) at 750 µg/mL |

|---|---|---|

| 4,4'-Bipyridinium derivative | >90 | Not specified |

| Neutral analog | ~60 | Not specified |

The results indicated that while many compounds showed low activity at lower concentrations (48 µg/mL), increasing concentrations significantly enhanced their inhibitory effects .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay. The following table presents the findings:

| Compound | Antioxidant Activity (%) at 750 µg/mL |

|---|---|

| 4,4'-Bipyridinium derivative | ~90 |

| Other tested compounds | Varied |

The compound demonstrated robust antioxidant properties, suggesting its potential utility in formulations aimed at combating oxidative stress .

Study on Antifungal Efficacy

In a study focusing on fluconazole-resistant Candida strains, the bipyridinium derivative displayed notable efficacy with MIC values significantly lower than those of conventional antifungals. This highlights its potential as a therapeutic agent against resistant fungal infections .

Research on Cholinesterase Inhibitors

Another investigation into cholinesterase inhibitors revealed that certain bipyridinium salts could serve as effective agents in managing conditions like Alzheimer's disease due to their ability to inhibit AChE effectively. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What safety protocols should be followed when handling 4,4'-Bipyridinium derivatives in laboratory settings?

- Methodological Answer : Adhere to GHS Category 2/2A/3 guidelines, which include:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Work in well-ventilated areas or fume hoods to minimize inhalation risks .

- Immediate decontamination procedures (e.g., flushing eyes/skin with water for 15 minutes) upon exposure .

- Avoid dust formation during handling by using closed systems or wet methods .

Q. What synthetic routes are effective for preparing 4,4'-Bipyridinium derivatives?

- Methodological Answer : A multi-step synthesis approach is common, as seen in analogous bipyridine systems:

- Step 1 : Prepare precursors like 1-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide via nucleophilic substitution .

- Step 2 : Couple precursors under controlled pH and temperature to form the bipyridinium core .

- Optimization : Solvent choice (e.g., acetone for crystallization) and reaction time (~24–48 hrs) improve yields (73–85%) .

Q. How should spectroscopic techniques be optimized for characterizing 4,4'-Bipyridinium derivatives?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve coupling constants and confirm substituent positions. For example, ¹H NMR at 400 MHz detects aromatic protons at δ 7.5–8.5 ppm .

- FTIR : Focus on carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) to verify ester functionalities .

- X-ray Diffraction : Grow single crystals in acetone/ethanol mixtures for structural elucidation .

Advanced Research Questions

Q. How does the electronic structure of 4,4'-Bipyridinium derivatives influence their redox behavior?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals redox peaks corresponding to bipyridinium’s electron-deficient core. Compare with NIST reference data for pyridine analogs to validate trends .

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict reduction potentials. Correlate with experimental CV results to refine computational parameters .

Q. What computational approaches predict supramolecular interactions of 4,4'-Bipyridinium derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate host-guest complexes (e.g., with cucurbiturils) using GROMACS. Parameterize force fields based on bipyridinium’s charge distribution .

- COMSOL Multiphysics : Model diffusion-controlled processes in electrochemical cells to study ion-pairing effects .

- Machine Learning : Train models on existing crystallographic data (e.g., Cambridge Structural Database) to predict packing motifs .

Q. How can contradictions in catalytic efficiency data for these derivatives be resolved?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±0.5°C) to minimize variability .

- Statistical Analysis : Apply ANOVA to datasets from multiple labs, isolating variables like counterion effects (Cl⁻ vs. PF₆⁻) .

- In Situ Monitoring : Use UV-vis or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Methodological Tables

| Synthetic Step | Yield Optimization | Critical Factors | Reference |

|---|---|---|---|

| Precursor synthesis | 24-hour reflux in ethanol | Stoichiometric control (1:1.2 molar ratio) | |

| Coupling reaction | pH 7–8, 48-hour reaction time | Nitrogen atmosphere to prevent oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.